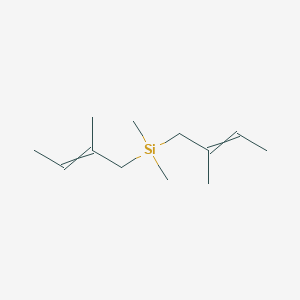
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine is a chemical compound known for its unique structure and reactivity It features a nitrobenzene sulfonyl group attached to an oxaziridine ring, which is further connected to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate oxaziridine precursor. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process might include recrystallization or chromatography to ensure the final product’s purity.
化学反应分析
Types of Reactions
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form sulfonyl oxaziridines.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions
Major Products Formed
Oxidation: Sulfonyl oxaziridines.
Reduction: Amino derivatives.
Substitution: Various sulfonamide or sulfonate esters
科学研究应用
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
作用机制
The mechanism of action of 2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine involves its reactivity with nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and introduce functional groups into target molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .
相似化合物的比较
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the oxaziridine ring.
2-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.
4-Nitrobenzenesulfonamide: Contains the sulfonamide group instead of the sulfonyl chloride
Uniqueness
2-(4-Nitrobenzene-1-sulfonyl)-3-phenyloxaziridine is unique due to the presence of both the oxaziridine ring and the nitrobenzene sulfonyl group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
属性
CAS 编号 |
63160-15-6 |
|---|---|
分子式 |
C13H10N2O5S |
分子量 |
306.30 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)sulfonyl-3-phenyloxaziridine |
InChI |
InChI=1S/C13H10N2O5S/c16-14(17)11-6-8-12(9-7-11)21(18,19)15-13(20-15)10-4-2-1-3-5-10/h1-9,13H |
InChI 键 |
ZVKWENRNBURNNR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


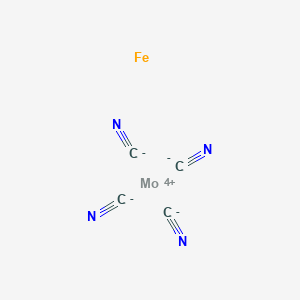
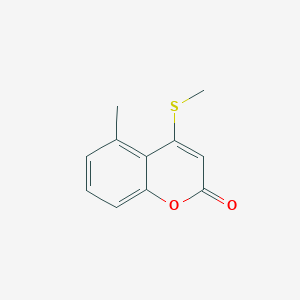

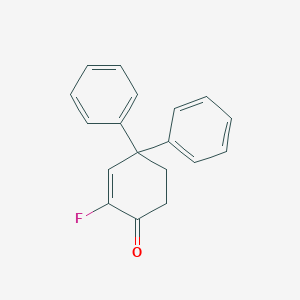
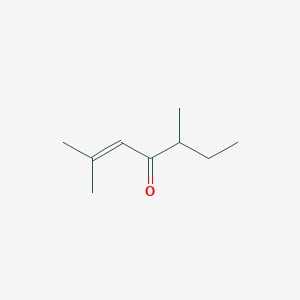
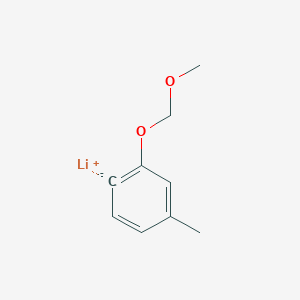
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)
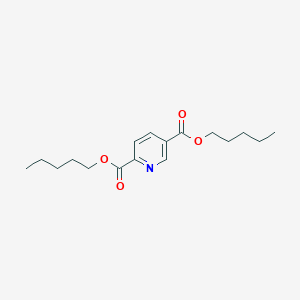

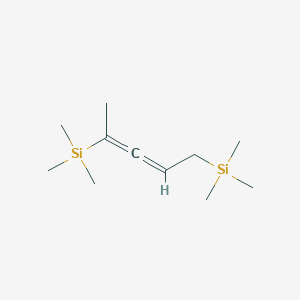
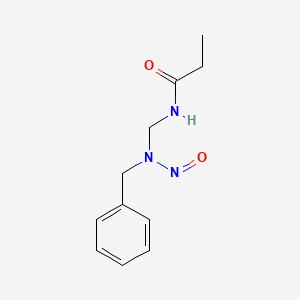
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
